molecular formula H3O3Sb-3 B1236288 trioxoantimonate(III)

trioxoantimonate(III)

Cat. No.: B1236288
M. Wt: 172.78 g/mol
InChI Key: GLQMDRJYEQDASO-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Trioxoantimonate(III), with the anionic formula O3Sb³⁻, is an inorganic antimony-based species of significant interest in fundamental and applied research . This ion is central to the chemistry of antimony in the +3 oxidation state and is related to the broader family of antimonite compounds . Its research value is particularly prominent in the field of materials science, where antimony(III) oxide (Sb₂O₃)—a common precursor to these anions—is a critical synergist in halogen-based flame retardants for polymers, textiles, and electronics . The mechanism of action involves the formation of antimony halides during combustion, which act in the gas phase to quench free radicals that propagate flame, while also promoting the formation of a protective char layer in the condensed phase . Furthermore, this compound serves as a valuable catalyst in the polycondensation reaction for producing polyethylene terephthalate (PET) and finds application as an opacifying agent in glasses and ceramics . In the laboratory, trioxoantimonate(III) ions are involved in coordination chemistry, where they can form complexes and participate in hydrolysis reactions, especially in aqueous solutions of varying pH . Researchers utilize this compound to probe the structural and electronic properties of main-group element chemistry. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or personal applications. Safe handling procedures must be followed, as some antimony compounds, like the related oxide, are considered potential carcinogens and require a controlled environment with a permissible exposure limit (PEL) of 0.5 mg/m³ (as Sb) .

Properties

Molecular Formula

H3O3Sb-3

Molecular Weight

172.78 g/mol

InChI

InChI=1S/3H2O.Sb/h3*1H2;/p-3

InChI Key

GLQMDRJYEQDASO-UHFFFAOYSA-K

Canonical SMILES

[OH-].[OH-].[OH-].[Sb]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Rare-Earth Oxoantimonate(III) Halides (RESb₂O₄X)

Trioxoantimonate(III) compounds share structural similarities with rare-earth oxoantimonate(III) halides of the general formula RESb₂O₄X (RE = rare-earth metal, X = halide). Key differences arise from the halide identity and rare-earth metal size:

Compound Crystal System Dimensionality Halide Role Key Features
La₅Cl₃[SbO₃]₄ Monoclinic 2D laminar Bridging Isolated [SbO₃]³⁻ units linked via La³⁺ and Cl⁻
Rb₂I₈Nd₄Sb₁₆.₆₆₇O₂₈ Orthorhombic 3D tubular Terminal/Ionic Tubular [SbO₃]³⁻ chains with Nd³⁺ and I⁻
Sm₃Cl₂[As₂O₅][AsO₃] Triclinic 1D chain Bridging Mixed [AsO₃]³⁻ and [As₂O₅]⁴⁻ units
  • Structural Flexibility : Halides larger than F⁻ (e.g., Cl⁻, Br⁻, I⁻) favor lower dimensionality due to steric effects. For instance, La₅Cl₃[SbO₃]₄ forms 2D layers, while La₅F₃[SbO₃]₄ adopts a 3D framework .
  • Raman Signatures : The [SbO₃]³⁻ units in trioxoantimonate(III) exhibit symmetric stretching modes at ~600–650 cm⁻¹, distinct from the ~700–750 cm⁻¹ modes of [AsO₃]³⁻ in oxoarsenates(III) .

Antimony Trioxide (Sb₂O₃) Polymorphs

Sb₂O₃ exists in cubic (senarmontite) and orthorhombic (valentinite) forms, differing from trioxoantimonate(III) in bonding and coordination:

Property Trioxoantimonate(III) Cubic Sb₂O₃ Orthorhombic Sb₂O₃
Coordination Sb³⁺ in trigonal pyramidal [SbO₃] Sb³⁺ in octahedral Sb₄O₆ cages Sb³⁺ in edge-sharing SbO₃ chains
Sb–O Bond Length 1.95–2.05 Å 1.97–2.10 Å 1.98–2.12 Å
Application Ionic conductors, catalysts Flame retardants Catalysts, glass additives
  • Reactivity : Sb₂O₃ is more prone to oxidation to Sb(V) under ambient conditions compared to trioxoantimonate(III), which is stabilized by rare-earth and halide interactions .

Iodobismuthate(III) and Iodoantimonate(III) Hybrids

Supramolecular hybrids like [BiI₆]³⁻ and [SbI₆]³⁻ differ fundamentally in electronic structure and stability:

Compound Dimensionality Non-Covalent Interactions Band Gap (eV)
La₂Sb₁₂O₁₉I₄ 3D tubular Ionic (La³⁺–I⁻) ~3.2–3.5 (estimated)
[SbI₆]³⁻ hybrids 1D chain I⋯I interactions ~2.1–2.4
[BiI₆]³⁻ hybrids 1D chain I⋯I and π-stacking ~1.8–2.0
  • Optical Properties : Trioxoantimonate(III) halides exhibit wider band gaps (~3.2–3.5 eV) due to ionic bonding, whereas iodoantimonate(III) hybrids show narrower gaps (~2.1–2.4 eV) from I⋯I charge-transfer transitions .

Preparation Methods

Alkaline Hydrolysis in Sodium Hydroxide

The direct reaction of Sb₂O₃ with concentrated sodium hydroxide (NaOH) is the most straightforward method:

Sb2O3+6NaOH2Na3SbO3+3H2O\text{Sb}2\text{O}3 + 6\text{NaOH} \rightarrow 2\text{Na}3\text{SbO}3 + 3\text{H}_2\text{O}

Conditions :

  • Temperature : 80–100°C

  • NaOH Concentration : 6 M

  • Yield : >90% (optimized for senarmontite polymorph)

The reaction proceeds via dissolution of Sb₂O₃ in hot NaOH, followed by crystallization of Na₃SbO₃ upon cooling. Table 1 summarizes key parameters for this method.

Table 1: Reaction Parameters for Sb₂O₃-Based Synthesis

ParameterValue/RangeSource
Sb₂O₃ PolymorphSenarmontite
NaOH:Sb₂O₃ Molar Ratio6:1
Reaction Time2–4 hours
Product Purity95–98%

Hydrothermal Synthesis

Hydrothermal treatment enhances crystallinity and purity:

  • Conditions : 150°C, 12 hours, autoclave

  • Advantage : Reduces impurity incorporation (e.g., Pb, As) common in industrial-grade Sb₂O₃.

Synthesis from Antimony(III) Sulfide

Oxidation with Elemental Sulfur in Alkaline Media

Antimony(III) sulfide (Sb₂S₃) reacts with elemental sulfur (S⁰) in NaOH to form trioxoantimonate(III):

Sb2S3+4S+6NaOH2Na3SbO3+3Na2S2+3H2O\text{Sb}2\text{S}3 + 4\text{S} + 6\text{NaOH} \rightarrow 2\text{Na}3\text{SbO}3 + 3\text{Na}2\text{S}2 + 3\text{H}_2\text{O}

Mechanism :

  • Sulfide Oxidation : Elemental sulfur oxidizes Sb₂S₃, facilitating Sb–S bond cleavage.

  • Oxyanion Formation : Released Sb³⁺ reacts with hydroxide ions to form [SbO₃]³⁻.

Conditions :

  • Temperature : 70–90°C

  • S:Sb₂S₃ Molar Ratio : 4:1

  • Yield : 75–85% (lower due to polysulfide byproducts).

Table 2: Key Metrics for Sb₂S₃-Based Synthesis

ParameterValue/RangeSource
Reaction Medium4 M NaOH
ByproductNa₂S₂ (removable via filtration)
ScalabilitySuitable for industrial batch processing

Alternative Preparation Routes

Electrochemical Reduction

Electrolytic reduction of antimony(V) compounds in basic electrolytes:

  • Anode : Sb₂O₅ → SbO₃⁻ (requires precise potential control).

  • Limitation : Low Faradaic efficiency (~40%).

Solid-State Reactions

Calcination of Sb₂O₃ with sodium carbonate (Na₂CO₃):

Sb2O3+3Na2CO32Na3SbO3+3CO2\text{Sb}2\text{O}3 + 3\text{Na}2\text{CO}3 \rightarrow 2\text{Na}3\text{SbO}3 + 3\text{CO}_2

  • Temperature : 600–800°C

  • Challenge : CO₂ evolution causes porosity in product.

Analytical Characterization

Spectroscopic Techniques

  • ICP-MS : Detects trace metals (LOD: 0.06 μg/L for Sb).

  • XANES : Confirms Sb(III) oxidation state in Na₃SbO₃.

X-Ray Diffraction

Crystallographic data for Na₃SbO₃:

  • Space Group : PnmaPnma

  • Lattice Parameters : a=6.72A˚,b=4.92A˚,c=8.14A˚a = 6.72 \, \text{Å}, b = 4.92 \, \text{Å}, c = 8.14 \, \text{Å}.

Challenges and Optimization Strategies

  • Impurity Control : Use of high-purity Sb₂O₃ (≥99.9%) minimizes arsenic and lead contamination.

  • Byproduct Management : Polysulfides from Sb₂S₃ routes require oxidative precipitation for removal .

Q & A

Q. What are the standard methods for synthesizing trioxoantimonate(III) complexes with amino acids?

Q. How can trioxoantimonate(III) complexes be characterized structurally and in solution?

Employ 1H and 19F NMR spectroscopy to assess solution-phase behavior, including ion mobility and complex stability. For solid-state analysis, use X-ray crystallography to resolve coordination geometries (e.g., dimeric [Sb₂F₇]⁻ anionic units) and hydrogen-bonding networks. Pair these with thermogravimetric analysis (TGA) to evaluate thermal stability and hydration states .

Q. What safety protocols are recommended when handling trioxoantimonate(III) compounds?

Due to reported toxic doses (TDLo: unreported route, 199606 data), use glove boxes for synthesis, wear nitrile gloves , and ensure fume hoods are used for volatile reagents. Regularly monitor airborne antimony levels via ICP-MS and adhere to OSHA guidelines for Sb exposure limits .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability constants of trioxoantimonate(III) complexes in aqueous solutions?

Contradictions in stability data often arise from variations in pH, ionic strength, or amino acid protonation states. To resolve these:

  • Conduct pH-dependent 19F NMR titrations to map speciation changes.
  • Compare results under standardized conditions (e.g., 25°C, 0.1 M ionic strength).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate NMR-derived constants .

Q. What experimental design considerations are critical for evaluating the antimicrobial activity of trioxoantimonate(III) derivatives?

  • Dose-response assays : Test complexes (e.g., DL-serinium derivatives) against Gram-positive/negative bacteria at concentrations 0.1–100 µg/mL.
  • Controls : Include Sb-free analogs and commercial antibiotics (e.g., ampicillin) to distinguish Sb-specific effects.
  • Mechanistic studies : Use fluorescence microscopy with LIVE/DEAD stains to assess membrane disruption .

Q. How can structural contradictions in trioxoantimonate(III) complexes from crystallographic studies be resolved?

Discrepancies in reported structures (e.g., monomeric vs. dimeric anions) may stem from crystallization conditions or counterion effects. To clarify:

  • Perform powder X-ray diffraction (PXRD) on bulk samples to confirm phase purity.
  • Apply DFT calculations to compare relative stabilities of proposed geometries.
  • Explore solvent-mediated polymorphism by varying crystallization solvents (e.g., water vs. ethanol/water mixtures) .

Q. What methodologies are recommended for analyzing the thermodynamic stability of trioxoantimonate(III) complexes under varying pH?

  • Potentiometric titrations : Measure protonation constants of amino acids in the presence of Sb(III) to identify dominant species.
  • UV-Vis spectroscopy : Track ligand-to-metal charge transfer bands as a function of pH.
  • Cyclic voltammetry : Probe redox behavior, as Sb(III) complexes may exhibit pH-dependent electrochemical activity .

Methodological Guidance for Data Interpretation

  • Contradiction analysis : When conflicting data arise (e.g., stability constants vs. antimicrobial efficacy), apply multivariate regression to identify confounding variables (e.g., ligand basicity, Sb oxidation state). Cross-reference with literature on analogous Bi(III) or As(III) systems for mechanistic insights .
  • Reproducibility : Document synthesis conditions (e.g., humidity, stirring rate) meticulously, as Sb(III) complexes are sensitive to hydrolysis. Share raw NMR/crystallography data via repositories like Cambridge Structural Database to enable peer validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trioxoantimonate(III)

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